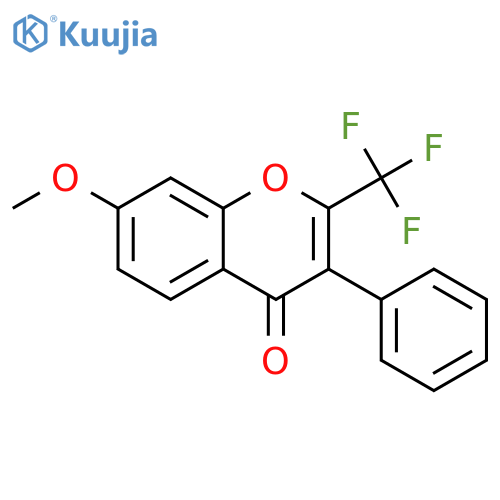

Cas no 77200-39-6 (7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one)

77200-39-6 structure

商品名:7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one 化学的及び物理的性質

名前と識別子

-

- 4H-1-Benzopyran-4-one, 7-methoxy-3-phenyl-2-(trifluoromethyl)-

- 7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

- SR-01000443999

- AB01300699-01

- F0758-0074

- 77200-39-6

- NCGC00304167-01

- 7-methoxy-3-phenyl-2-(trifluoromethyl)chromen-4-one

- STK922661

- 7-methoxy-2-trifluoromethylisoflavone

- Z57122662

- AKOS002181250

- SR-01000443999-1

-

- インチ: InChI=1S/C17H11F3O3/c1-22-11-7-8-12-13(9-11)23-16(17(18,19)20)14(15(12)21)10-5-3-2-4-6-10/h2-9H,1H3

- InChIKey: YWEKTSYTGAHIFD-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 320.06602869g/mol

- どういたいしつりょう: 320.06602869g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 23

- 回転可能化学結合数: 2

- 複雑さ: 492

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 35.5Ų

7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0758-0074-2mg |

7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one |

77200-39-6 | 90%+ | 2mg |

$59.0 | 2023-08-13 | |

| Life Chemicals | F0758-0074-15mg |

7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one |

77200-39-6 | 90%+ | 15mg |

$89.0 | 2023-08-13 | |

| Life Chemicals | F0758-0074-20μmol |

7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one |

77200-39-6 | 90%+ | 20μmol |

$79.0 | 2023-08-13 | |

| Life Chemicals | F0758-0074-10mg |

7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one |

77200-39-6 | 90%+ | 10mg |

$79.0 | 2023-08-13 | |

| Life Chemicals | F0758-0074-30mg |

7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one |

77200-39-6 | 90%+ | 30mg |

$119.0 | 2023-08-13 | |

| Life Chemicals | F0758-0074-2μmol |

7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one |

77200-39-6 | 90%+ | 2μmol |

$57.0 | 2023-08-13 | |

| Life Chemicals | F0758-0074-1mg |

7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one |

77200-39-6 | 90%+ | 1mg |

$54.0 | 2023-08-13 | |

| Life Chemicals | F0758-0074-3mg |

7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one |

77200-39-6 | 90%+ | 3mg |

$63.0 | 2023-08-13 | |

| Life Chemicals | F0758-0074-20mg |

7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one |

77200-39-6 | 90%+ | 20mg |

$99.0 | 2023-08-13 | |

| Life Chemicals | F0758-0074-10μmol |

7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one |

77200-39-6 | 90%+ | 10μmol |

$69.0 | 2023-08-13 |

7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one 関連文献

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

77200-39-6 (7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one) 関連製品

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 152840-81-8(Valine-1-13C (9CI))

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量